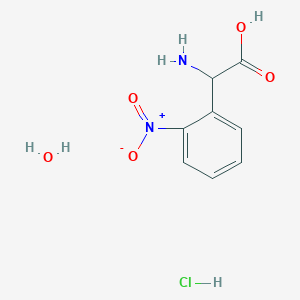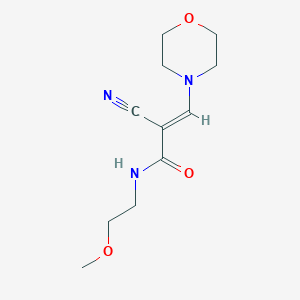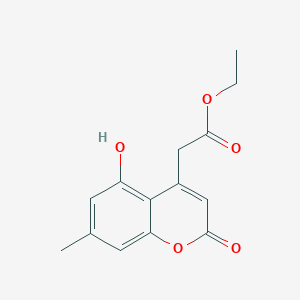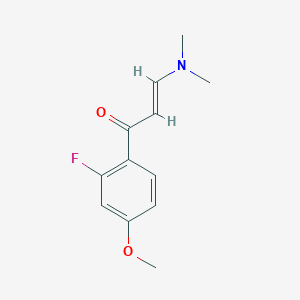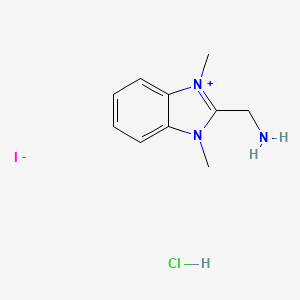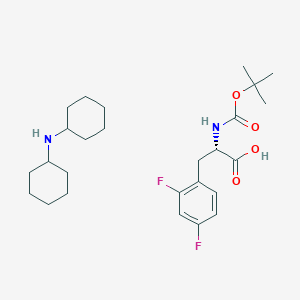
Boc-Phe(2,4-diF)-OH.DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Phe(2,4-diF)-OH.DCHA, also known as tert-butoxycarbonyl-2,4-difluoro-L-phenylalanine dicyclohexylamine salt, is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical properties and biological activity. It is commonly used in peptide synthesis and has applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe(2,4-diF)-OH.DCHA typically involves the protection of the amino group of 2,4-difluoro-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is achieved through the reaction of 2,4-difluoro-L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then converted to its dicyclohexylamine salt form by reacting with dicyclohexylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the Boc protecting group, potentially leading to the removal of the Boc group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Deprotected amino acids or reduced Boc derivatives.
Substitution: Substituted phenylalanine derivatives with various functional groups.
Scientific Research Applications
Boc-Phe(2,4-diF)-OH.DCHA has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, serving as a building block for more complex molecules.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: It plays a role in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: this compound is employed in the production of pharmaceuticals and biotechnological products, contributing to the development of new drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Boc-Phe(2,4-diF)-OH.DCHA is primarily related to its role as a building block in peptide synthesis. The presence of the Boc protecting group allows for selective reactions at the amino group, facilitating the formation of peptide bonds. The fluorine atoms on the phenyl ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Boc-Phe-OH: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
Boc-Phe(3,4-diF)-OH: Has fluorine atoms at different positions on the phenyl ring, leading to variations in chemical behavior.
Boc-Tyr(2,4-diF)-OH: Contains a hydroxyl group on the phenyl ring, introducing additional functional group reactivity.
Uniqueness: Boc-Phe(2,4-diF)-OH.DCHA is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to other phenylalanine derivatives. This makes it a valuable tool in the design and synthesis of novel peptides and therapeutic agents.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4.C12H23N/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKIKTAILWLGFI-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
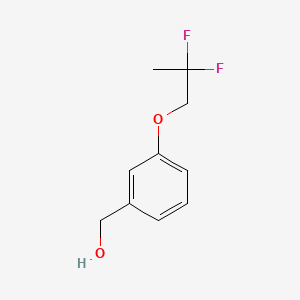
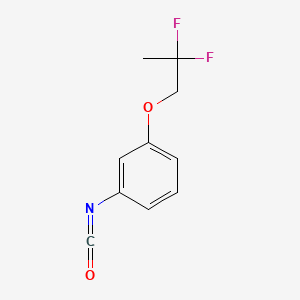
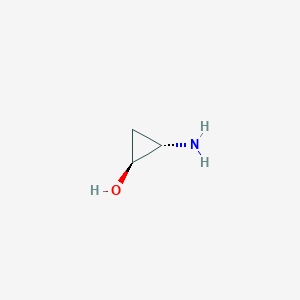

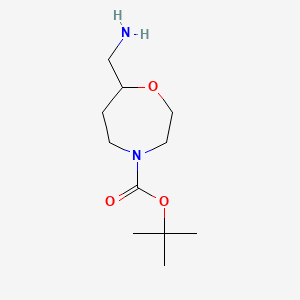
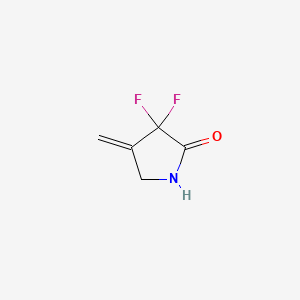
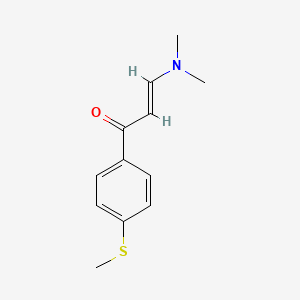
![1-[4-(6-nitro-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8072907.png)
![3-(21-Methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-3-yl)propanenitrile](/img/structure/B8072917.png)
